![molecular formula C16H17FN4O2S B2564049 (E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide CAS No. 1173590-32-3](/img/structure/B2564049.png)
(E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide
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Overview
Description
(E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17FN4O2S and its molecular weight is 348.4. The purity is usually 95%.
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Biological Activity
(E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a novel organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyrazole ring and a benzo[d]thiazole moiety, which are known for their diverse pharmacological properties.
Structural Characteristics
The compound can be described by its molecular formula and structure, which includes:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Benzo[d]thiazole moiety : A fused ring system that contributes to its biological activity.
- Functional groups : The presence of an ethyl group and a methoxyethyl substituent enhances its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the benzo[d]thiazole unit via nucleophilic substitution.
- Final carboxamide formation through acylation reactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have shown efficacy against various cancer cell lines, including:
- Colon carcinoma (HCT-116) : IC50 values indicating cytotoxicity in the low micromolar range.
- Breast cancer (T47D) : Compounds have demonstrated selective inhibition of cell proliferation.
The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, suggesting potential as a chemotherapeutic agent.
Antimicrobial Properties
Compounds related to this compound have been tested for antimicrobial activity. Preliminary studies indicate:
- Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Data Summary
Biological Activity | Cell Line/Pathogen | IC50 Value (µM) | Mechanism |
---|---|---|---|
Anticancer | HCT-116 | 6.2 | Apoptosis induction |
Anticancer | T47D | 27.3 | Cell cycle arrest |
Antimicrobial | Various bacteria | Varies | Cell wall disruption |
Case Studies
A recent study examined the effects of similar pyrazole derivatives on cancer cell lines, revealing that modifications to the substituents significantly influenced their efficacy. The study highlighted:
- Structure-Activity Relationship (SAR) : Specific functional groups enhance binding affinity to target proteins involved in cancer progression.
Another case study focused on the antimicrobial properties, demonstrating that derivatives with halogen substitutions exhibited improved potency compared to their unsubstituted counterparts.
Scientific Research Applications
Structural Characteristics
The molecular formula of (E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is C18H19FN4O2S, with a molecular weight of approximately 368.44 g/mol. The compound's structure can be visualized as follows:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Benzo[d]thiazole Moiety : A fused ring structure that enhances biological interactions.
- Functional Groups : The presence of ethyl, methoxyethyl, and fluoro groups contributes to its reactivity and solubility.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structural features possess antimicrobial activity. The incorporation of the pyrazole and thiazole rings may enhance this property, making it a candidate for further exploration in antimicrobial drug development .
Anticancer Potential
The compound's unique structure suggests potential anticancer activity, as many pyrazole derivatives have been reported to inhibit cancer cell proliferation. Further experimental studies are required to elucidate its mechanism of action against specific cancer types .
Neuroprotective Effects
Given the structural similarities to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects, possibly through acetylcholinesterase inhibition, which is relevant for Alzheimer's disease treatment .
Synthesis and Characterization
In a recent study, researchers synthesized various derivatives of pyrazole compounds and assessed their biological activities. The synthesis involved modifying the thiazole moiety to enhance antimicrobial properties . The characterized compounds were evaluated for their efficacy against different microbial strains.
Biological Assays
In vitro assays have demonstrated that compounds similar to this compound possess significant activity against Gram-positive and Gram-negative bacteria, indicating strong potential for development into antimicrobial agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-ethyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-3-21-13(6-7-18-21)15(22)19-16-20(8-9-23-2)12-5-4-11(17)10-14(12)24-16/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWFHMAQNQFYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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